4-Pyridinealdoxime
Overview
Description
Pyridine-4-aldoxime is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group (-CH=NOH) attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Pyridine-4-aldoxime, also known as Pralidoxime , primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime acts by reactivating acetylcholinesterase that has been inactivated by organophosphate pesticides or related compounds . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Biochemical Pathways
The aldoxime-nitrile pathway is a significant route of carbon and nitrogen metabolism in many life forms . This pathway begins with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia . The enzymes involved in this pathway, such as cytochrome P450/CYP79, aldoxime dehydratase, nitrilase, nitrile hydratase, amidase, and hydroxynitrile lyase, present unprecedented opportunities in biocatalysis and green chemistry .
Pharmacokinetics
It’s known that the compound is used to reactivate cholinesterase, mainly outside of the central nervous system .
Result of Action
The primary result of Pyridine-4-aldoxime’s action is the reactivation of acetylcholinesterase, allowing the enzyme to function normally again . This reactivation helps to remove the accumulated acetylcholine, thereby restoring normal neuromuscular junction function .
Action Environment
It’s known that the compound is used as an antidote to organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates in the environment.
Biochemical Analysis
Biochemical Properties
Pyridine-4-aldoxime interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the reaction of the aldehyde or ketone with hydroxylamine . The principal methods for the production of pyridine oximes and their reactions have been reviewed .
Cellular Effects
Pyridine-4-aldoxime has shown to have antimicrobial activity (antibacterial, antifungal) and cytotoxicity . It has been tested for in vitro antimicrobial activity and found that yeast-type fungi were most sensitive towards C14 and C16 analogues .
Molecular Mechanism
The molecular mechanism of Pyridine-4-aldoxime involves its interactions with biomolecules and its effects at the molecular level. It is a synthetic starting material, a breakdown product, and a probable metabolite of MMB-4 . It does not modify the acetylcholinesterase (AChE) activity in blood, brain, and peripheral tissues by itself or affect the AChE activity inhibited by a 1.0× LD50 dose of nerve agents in guinea pigs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine-4-aldoxime have been observed over time. It has been noted that none of the studied compounds exceeded the efficacy and versatility of the benzalkonium C12 analogue, and benzalkonium analogues also exhibited lower cytotoxicity in the cell viability assay .
Dosage Effects in Animal Models
In animal models, the effects of Pyridine-4-aldoxime vary with different dosages. It has been observed that Pyridine-4-aldoxime at the three doses tested neither induced toxic signs nor altered the toxicity of GB, GF, or VX at the 1.0× LD50 exposure dose .
Metabolic Pathways
Pyridine-4-aldoxime is involved in the aldoxime–nitrile pathway, one of the important routes of carbon and nitrogen metabolism in many life forms . This pathway starts with the transformation of amino acids to aldoximes, which are converted to nitriles and later are ultimately hydrolyzed to acids and ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-aldoxime can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of pyridine-4-aldoxime often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-aldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.
Reduction: Reduction of the aldoxime group can yield pyridine-4-methylamine.
Substitution: The aldoxime group can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are employed in substitution reactions.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-methylamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Pyridine-4-aldoxime has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-3-aldoxime: Similar structure but with the aldoxime group at the third position.
Nicotinamide: Contains an amide group instead of an aldoxime group.
Isonicotinamide: Similar to nicotinamide but with the amide group at the fourth position.
Uniqueness: Pyridine-4-aldoxime is unique due to its specific positioning of the aldoxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form quaternary ammonium salts and its role as an antidote for organophosphate poisoning highlight its versatility and importance in various applications .
Properties
CAS No. |
696-54-8 |
---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5- |
InChI Key |
OFYLBLSSPQTTHT-YVMONPNESA-N |
SMILES |
C1=CN=CC=C1C=NO |
Isomeric SMILES |
C1=CN=CC=C1/C=N\O |
Canonical SMILES |
C1=CN=CC=C1C=NO |
Pictograms |
Irritant |
Synonyms |
Isonicotinaldehyde Oxime; 4-Pyridinaldoxime; 4-Pyridinecarboxaldehyde Oxime; NSC 63847; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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